molecular formula C7H6N2O B155329 3-Cyano-6-methyl-2(1H)-pyridinone CAS No. 4241-27-4

3-Cyano-6-methyl-2(1H)-pyridinone

Cat. No.: B155329
CAS No.: 4241-27-4
M. Wt: 134.14 g/mol
InChI Key: FIMGYEKEYXUTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-6-methyl-2(1H)-pyridinone is a heterocyclic compound with the molecular formula C7H6N2O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to a pyridinone ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Cyano-6-methyl-2(1H)-pyridinone involves the reaction of sodium methoxide with a mixture of acetone and ethyl formate, followed by the addition of cyanoacetamide and piperidine acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired product . The yield of this method ranges from 55% to 62%, and the product can be purified by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of non-toxic and inexpensive catalysts, such as triethylamine, in one-pot multi-component reactions has been explored to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as mercapto groups and bases like KOH are commonly used.

    Alkylation: Halomethylene compounds, such as methyl- and ethylchloroacetates, are used under basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 2(1H)-pyridinethione derivatives.

    Alkylation: Formation of N- and O-structural isomers.

Scientific Research Applications

3-Cyano-6-methyl-2(1H)-pyridinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-6-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMGYEKEYXUTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063375
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4241-27-4
Record name 1,2-Dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4241-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4241-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-6-methyl-2-oxonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 150 g (1.5 m) of 4-methoxy-3-buten-2-one, 126 g (1.5 m) of α-cyanoacetamide, and catalyst (6 cc of glacial acetic acid in 15 cc of water made basic with piperidine) in 750 cc of methyl cellosolve is refluxed and stirred for 3 hours. The solution which forms is concentrated in vacuo and the residue semi-solid is boiled in an excess of isopropanol and filtered hot. The first crop is dried to afford a 94.5 g (47%) yield of 3-cyano-6-methyl-2-pyridone, m.p. 245-246 dec. A mixture of 72 g (.537 m) of this product and 600 cc of 12N hydrochloric acid is refluxed and stirred for 6 hours. The solution is allowed to stand at room temperature for 3 days and is concentrated in vacuo. The residue solid is recrystallized with ethanol to afford a 43 g (52.5%) yield of 1H, 3-carboxy-6 -methylpyridin-2-one, m.p. 226°.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-6-methyl-2(1H)-pyridinone
Reactant of Route 2
3-Cyano-6-methyl-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
3-Cyano-6-methyl-2(1H)-pyridinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Cyano-6-methyl-2(1H)-pyridinone
Reactant of Route 5
3-Cyano-6-methyl-2(1H)-pyridinone
Reactant of Route 6
3-Cyano-6-methyl-2(1H)-pyridinone
Customer
Q & A

Q1: What is unique about the interactions of 3-Cyano-6-methyl-2(1H)-pyridinone (Hcmp) with copper(I)?

A: Hcmp readily forms tetrahedral complexes with copper(I) ions (CuN4). These complexes can further self-assemble into intricate supramolecular structures through a combination of coordination bonds and intermolecular hydrogen bonding. [, ] The type of counteranion present (e.g., ClO4-, BF4-, PF6-, CF3SO3-) influences the hydrogen-bonding mode and distances between Hcmp molecules, leading to distinct 3D architectures. For instance, smaller anions result in open square channels within the framework, while larger anions lead to interpenetrated diamond-like frameworks with larger cavities. []

Q2: What types of supramolecular architectures have been achieved using Hcmp and how are they controlled?

A: Research has demonstrated that Hcmp can be used to construct a variety of supramolecular architectures, including three-dimensional channel structures and multi-fold interpenetrated diamondoid architectures. [] The key to controlling the self-assembly process lies in manipulating the hydrogen bonding interactions between Hcmp molecules. By changing the size of the counteranions present, researchers can influence the hydrogen bonding mode (e.g., 1:2 versus 1:1 hydrogen bonding between Hcmp molecules) and the resulting distances between them. [, ] This control over intermolecular interactions allows for fine-tuning the final supramolecular structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.